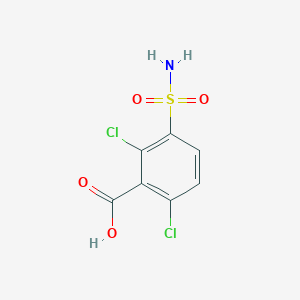

2,6-Dichloro-3-sulfamoylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

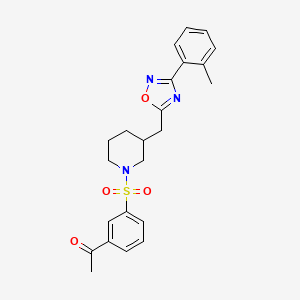

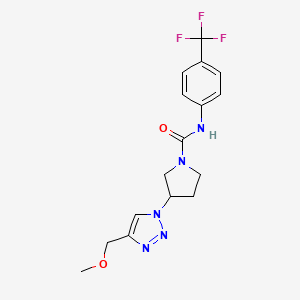

2,6-Dichloro-3-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H5Cl2NO4S . It has a molecular weight of 270.09 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2,6-Dichloro-3-sulfamoylbenzoic acid is 1S/C7H5Cl2NO4S/c8-3-1-2-4 (15 (10,13)14)6 (9)5 (3)7 (11)12/h1-2H, (H,11,12) (H2,10,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

2,6-Dichloro-3-sulfamoylbenzoic acid is a powder that is stored at room temperature . It has a melting point of 195-197 degrees Celsius .Scientific Research Applications

Anticonvulsant Research

Research has explored the anticonvulsant properties of sulfamoylbenzoic acid derivatives. For instance, studies on alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid have shown potential in antielectroshock activities in mice, suggesting a relationship between the electronic properties of these compounds and their anticonvulsant activity (Hamor & Reavlin, 1967). Another study on the synthesis and anticonvulsant activity of alkyl esters of 6-chloro-2-sulfamoylbenzoic acid supported this finding, indicating the importance of steric factors in these properties (Hamor & Farraj, 1965).

Spectroscopic and Structural Analysis

A 2020 study on 4-chloro-3-sulfamoylbenzoic acid highlighted its structure and properties through various analytical techniques like X-ray diffraction, vibrational and electronic spectroscopy. This study provided insights into the molecular, vibrational, and electronic properties of the compound, useful in various scientific applications (Kavitha et al., 2020).

Corrosion Inhibition

A study in 2014 explored the use of sulfamoylbenzoic acid derivatives, including 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid, as potential inhibitors for mild steel corrosion. This application is significant in industrial chemistry, highlighting the compound's versatility beyond biomedical research (Sappani & Karthikeyan, 2014).

Luminescent Coordination Polymers

In 2015, research was conducted on luminescent coordination polymers involving 2,4-dichloro-5-sulfamoylbenzoic acid. These polymers were used as fluorescence sensors for the detection of nitrobenzene, demonstrating the compound's potential in environmental monitoring and safety applications (Liu et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2,6-dichloro-3-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWZNESUFUVSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)N)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-sulfamoylbenzoic acid | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)

![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)

![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)